Cas no 2229439-63-6 (1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol)

1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol
- [1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol
- EN300-1733728
- 2229439-63-6
-
- インチ: 1S/C13H14FNO/c14-10-3-1-4-11-12(10)9(7-15-11)13(8-16)5-2-6-13/h1,3-4,7,15-16H,2,5-6,8H2
- InChIKey: IHFTUPJKMJPBGY-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=C1C(=CN2)C1(CO)CCC1
計算された属性
- せいみつぶんしりょう: 219.105942232g/mol
- どういたいしつりょう: 219.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 36Ų
1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733728-0.25g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1733728-0.5g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1733728-5.0g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 5g |
$4184.0 | 2023-06-04 | ||
Enamine | EN300-1733728-10g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 10g |
$6205.0 | 2023-09-20 | ||
Enamine | EN300-1733728-2.5g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1733728-10.0g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 10g |
$6205.0 | 2023-06-04 | ||
Enamine | EN300-1733728-0.1g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1733728-5g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 5g |
$4184.0 | 2023-09-20 | ||
Enamine | EN300-1733728-0.05g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1733728-1.0g |
[1-(4-fluoro-1H-indol-3-yl)cyclobutyl]methanol |
2229439-63-6 | 1g |
$1442.0 | 2023-06-04 |
1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanolに関する追加情報
Comprehensive Overview of 1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol (CAS No. 2229439-63-6)
The compound 1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol (CAS No. 2229439-63-6) is a fluorinated indole derivative with a cyclobutylmethanol substituent, which has garnered significant interest in pharmaceutical and agrochemical research. Its unique molecular structure combines the indole scaffold, a privileged structure in drug discovery, with a cyclobutyl ring, offering potential applications in modulating biological targets. Researchers are increasingly exploring its role in the development of novel therapeutics, particularly in areas such as central nervous system (CNS) disorders and anti-inflammatory agents.
One of the key reasons for the growing attention toward 1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol is its structural similarity to other bioactive indole derivatives. The 4-fluoro substitution on the indole ring enhances its metabolic stability and binding affinity, making it a promising candidate for further optimization. Recent studies have highlighted its potential in addressing neurodegenerative diseases, a hot topic in modern medicine, where the demand for innovative small-molecule modulators is high.
In the context of drug discovery, the compound's cyclobutylmethanol moiety introduces conformational rigidity, which can improve selectivity toward specific protein targets. This feature aligns with current trends in medicinal chemistry, where researchers prioritize molecules with reduced off-target effects. Additionally, its synthetic accessibility and scalability make it a viable intermediate for high-throughput screening campaigns, a methodology widely adopted in the pharmaceutical industry.
Beyond therapeutics, 1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol has also piqued interest in material science and catalysis. Its fluorinated indole core can serve as a building block for functional materials, such as organic semiconductors or ligands for transition-metal catalysts. This versatility underscores its relevance across multiple disciplines, answering the increasing demand for multifunctional compounds in research and industrial applications.
From a synthetic chemistry perspective, the preparation of CAS No. 2229439-63-6 involves strategic functionalization of the indole ring, followed by cyclobutane incorporation. Recent advancements in flow chemistry and photocatalysis have streamlined its synthesis, reducing reaction times and improving yields. These innovations address common challenges in organic synthesis, such as scalability and reproducibility, which are frequently searched topics among chemists and process engineers.
Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are exploring sustainable synthetic routes, such as biocatalysis or solvent-free reactions, to minimize waste and energy consumption. This aligns with global trends toward eco-friendly chemical processes, a priority for both academia and industry.
In summary, 1-(4-fluoro-1H-indol-3-yl)cyclobutylmethanol (CAS No. 2229439-63-6) represents a versatile and scientifically valuable compound with broad applications. Its relevance to drug development, material science, and sustainable chemistry ensures its continued prominence in research. As interdisciplinary collaborations expand, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.
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